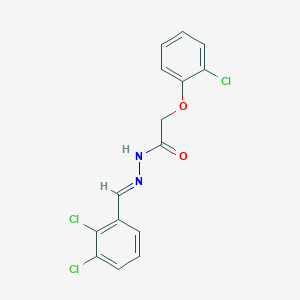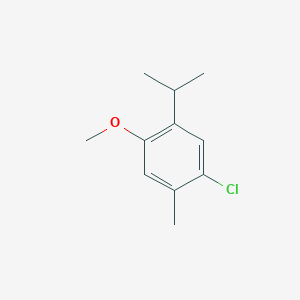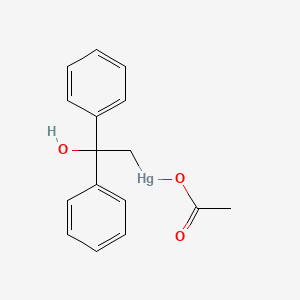
3-(Hexadecyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexadecyloxy)benzoic acid is an organic compound with the molecular formula C23H38O3 and a molecular weight of 362.558 g/mol This compound is characterized by a benzoic acid core with a hexadecyloxy substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with hexadecanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be summarized as follows:
3-Hydroxybenzoic acid+HexadecanolH2SO43-(Hexadecyloxy)benzoic acid+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and niche applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyloxy group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Hexadecyloxy)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Hexadecyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of specialized surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-(Hexadecyloxy)benzoic acid is not fully understood. its amphiphilic nature suggests that it can interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane . The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hexadecyloxy)benzoic acid
- 3-Acetoacetamido-4-(Hexadecyloxy)benzoic acid
- 4-Hexadecyloxy-3-(2-(Hydroxyimino)-acetoacetamido)benzoic acid
- 3-Hexadecyloxy-4-nitrobenzoic acid
Uniqueness
3-(Hexadecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long alkyl chain provides hydrophobic characteristics, while the benzoic acid core offers reactivity typical of aromatic carboxylic acids. This combination makes it particularly useful in applications requiring amphiphilic molecules.
Propiedades
Fórmula molecular |
C23H38O3 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
3-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-22)23(24)25/h16-18,20H,2-15,19H2,1H3,(H,24,25) |
Clave InChI |
SOPXDWKIHUVGSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)



![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)




